2-Chloro-6-methoxybenzaldehyde oxime
Overview
Description
2-Chloro-6-methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H8ClNO2 It is derived from 2-Chloro-6-methoxybenzaldehyde through the formation of an oxime group
Preparation Methods
The synthesis of 2-Chloro-6-methoxybenzaldehyde oxime typically involves the reaction of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an alcoholic solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-Chloro-6-methoxybenzaldehyde in ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated oxime.
- Purify the product by recrystallization.
Chemical Reactions Analysis
2-Chloro-6-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The chloro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Beckmann Rearrangement: The oxime can undergo Beckmann rearrangement to form amides or nitriles, depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for rearrangement reactions.
Scientific Research Applications
2-Chloro-6-methoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For example, in the Beckmann rearrangement, the oxime group is protonated by an acid, leading to the formation of a good leaving group. This is followed by a rearrangement step where the carbon-nitrogen bond is formed, resulting in the formation of an amide or nitrile.
Comparison with Similar Compounds
2-Chloro-6-methoxybenzaldehyde oxime can be compared with other similar compounds, such as:
- 2-Chloro-6-methylbenzaldehyde oxime
- 2-Chloro-6-hydroxybenzaldehyde oxime
- 2-Bromo-6-methoxybenzaldehyde oxime
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications
Properties
IUPAC Name |
(NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDOPGYVPIDJR-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)Cl)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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